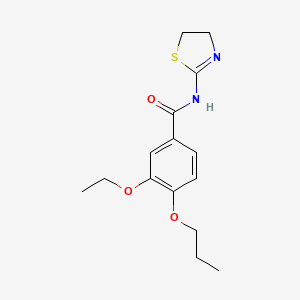![molecular formula C14H18N4S B7476858 N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7476858.png)
N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of several cytokines.
Mecanismo De Acción
CP-690,550 selectively inhibits N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, CP-690,550 blocks the downstream signaling of these cytokines, leading to a reduction in the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and immune cell activation in preclinical studies. It has also been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, and interferon-gamma (IFN-γ). In addition, CP-690,550 has been shown to reduce the number of circulating T cells and B cells in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CP-690,550 in lab experiments is its specificity for N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, which allows for the selective inhibition of the N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine signaling pathway without affecting other JAK family members. However, one limitation of CP-690,550 is its relatively short half-life, which may require frequent dosing in animal models.
Direcciones Futuras
There are several potential future directions for the research of CP-690,550. One direction is the investigation of its potential use in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another direction is the development of more potent and selective N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine inhibitors based on the structure of CP-690,550. Additionally, the combination of CP-690,550 with other immunomodulatory agents may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of CP-690,550 involves the reaction of 4-aminothieno[3,2-d]pyrimidine with 1-cyclopropylpiperidine-4-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified using column chromatography to obtain pure CP-690,550.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been investigated for its potential use in the prevention of transplant rejection and graft-versus-host disease.
Propiedades
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-2-11(1)18-6-3-10(4-7-18)17-14-13-12(5-8-19-13)15-9-16-14/h5,8-11H,1-4,6-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHVCDBOJNKSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

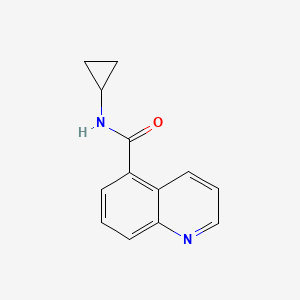
![4-(2,3-Dimethylphenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7476781.png)
![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)
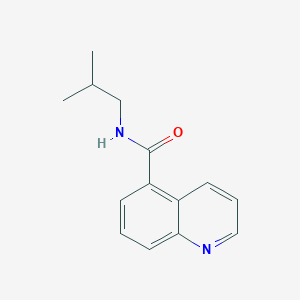
![6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476800.png)
![N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide](/img/structure/B7476810.png)
![N-(4-carbamoylphenyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476818.png)
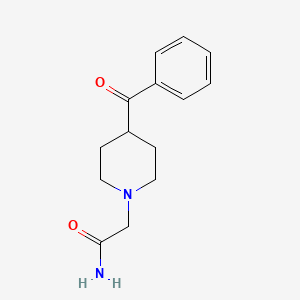
![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7476831.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate](/img/structure/B7476836.png)
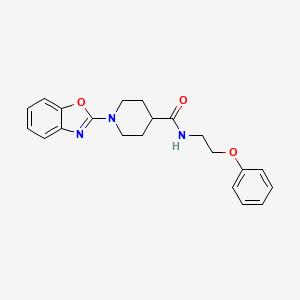
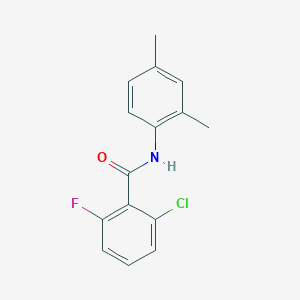
![N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7476862.png)
